2-(3-(5-Nitro-2-(2-pyridylthio)phenyl)prop-2-enoylamino)benzamide
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Overview
Description
2-(3-(5-Nitro-2-(2-pyridylthio)phenyl)prop-2-enoylamino)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a nitro group, a pyridylthio moiety, and a benzamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Nitro-2-(2-pyridylthio)phenyl)prop-2-enoylamino)benzamide typically involves multiple steps:
Formation of the Pyridylthio Intermediate: The initial step involves the synthesis of the 2-pyridylthio group. This can be achieved through the reaction of 2-chloropyridine with thiourea under basic conditions to form 2-mercaptopyridine.
Nitration: The next step is the nitration of the aromatic ring. This is usually done using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The nitro-substituted pyridylthio compound is then coupled with a suitable benzoyl chloride derivative in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and coupling reactions to ensure consistent product quality and efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: Formation of 2-(3-(5-Amino-2-(2-pyridylthio)phenyl)prop-2-enoylamino)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-(3-(5-Nitro-2-(2-pyridylthio)phenyl)prop-2-enoylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The nitro group and pyridylthio moiety are of particular interest for drug development.
Mechanism of Action
The mechanism by which 2-(3-(5-Nitro-2-(2-pyridylthio)phenyl)prop-2-enoylamino)benzamide exerts its effects is complex and involves multiple pathways:
Molecular Targets: The compound can interact with various proteins and enzymes, potentially inhibiting their activity. This interaction is often mediated by the nitro group and the pyridylthio moiety.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it could inhibit the NF-κB pathway, which is involved in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-(3-(5-Nitro-2-(2-pyridylthio)phenyl)prop-2-enoylamino)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-(3-(5-Nitro-2-(2-pyridylthio)phenyl)prop-2-enoylamino)benzylamine: Similar structure but with a benzylamine group.
Uniqueness
2-(3-(5-Nitro-2-(2-pyridylthio)phenyl)prop-2-enoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the pyridylthio moiety allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[(E)-3-(5-nitro-2-pyridin-2-ylsulfanylphenyl)prop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c22-21(27)16-5-1-2-6-17(16)24-19(26)11-8-14-13-15(25(28)29)9-10-18(14)30-20-7-3-4-12-23-20/h1-13H,(H2,22,27)(H,24,26)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKMPGJEWIFMBN-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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